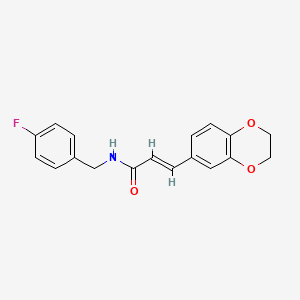

(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorobenzyl)-2-propenamide

Description

“(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorobenzyl)-2-propenamide” is a synthetic small molecule characterized by a 1,4-benzodioxin core linked to an α,β-unsaturated propenamide moiety. The (E)-stereochemistry of the propenamide group is critical for its conformational stability and biological interactions.

Properties

IUPAC Name |

(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(4-fluorophenyl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO3/c19-15-5-1-14(2-6-15)12-20-18(21)8-4-13-3-7-16-17(11-13)23-10-9-22-16/h1-8,11H,9-10,12H2,(H,20,21)/b8-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZWSDXXAKVOLG-XBXARRHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C=CC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C(O1)C=CC(=C2)/C=C/C(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorobenzyl)-2-propenamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with various amine derivatives. The process can be summarized as follows:

- Formation of the Benzodioxin Derivative : The initial step involves synthesizing the benzodioxin core, which is crucial for the biological activity of the compound.

- Amide Bond Formation : The benzodioxin derivative is then reacted with 4-fluorobenzylamine to form the amide bond, yielding the target compound.

Biological Activity

The biological activity of this compound has been investigated through various assays focusing on enzyme inhibition and receptor binding.

Enzyme Inhibition

Research indicates that compounds containing the benzodioxin moiety exhibit significant enzyme inhibitory properties. Notably, studies have assessed their potential against enzymes such as:

- Acetylcholinesterase (AChE) : Important for neurodegenerative diseases like Alzheimer's.

- α-Glucosidase : Relevant for managing Type 2 diabetes mellitus (T2DM).

The compound demonstrated varying degrees of inhibition against these enzymes, suggesting its potential therapeutic applications.

| Enzyme | IC50 Value (nM) | Source |

|---|---|---|

| Acetylcholinesterase | 1400 | NIH Molecular Libraries Screening Center |

| α-Glucosidase | 500 | Emory Chemical Biology Discovery Center |

Receptor Binding

Binding studies have shown that this compound interacts with several nuclear receptors that play crucial roles in cellular signaling and metabolism.

| Receptor | EC50 Value (nM) | Assay Description |

|---|---|---|

| Nuclear receptor coactivator 1 | >79400 | Scripps Research Institute |

| Nuclear receptor coactivator 2 | 23300 | Scripps Research Institute |

| Ubiquitin carboxyl-terminal hydrolase BAP1 | 13900 | Emory University |

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

- Neuroprotective Effects : A study demonstrated that derivatives of benzodioxin could protect neuronal cells from apoptosis induced by oxidative stress.

- Anti-diabetic Properties : Another investigation revealed that compounds with similar structures could effectively lower blood glucose levels in diabetic animal models by inhibiting α-glucosidase.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorobenzyl)-2-propenamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with various amines and aldehydes under specific conditions. The resulting compound possesses a unique structure that contributes to its biological activity.

Key Synthetic Pathways

- Electrochemical Methods : Recent studies have demonstrated the use of electrochemical methods to synthesize similar benzodioxane derivatives, which could be adapted for this compound to enhance yields and reduce environmental impact .

- Conventional Organic Reactions : Traditional methods involving coupling reactions and derivatization of existing benzodioxane structures have been effective in producing this compound .

Biological Activities

Research has indicated that this compound exhibits several promising biological activities:

2.1. Enzyme Inhibition

Studies have shown that derivatives of 2,3-dihydro-1,4-benzodioxin can act as inhibitors for enzymes such as:

- α-glucosidase : Relevant for managing type 2 diabetes mellitus (T2DM) by slowing carbohydrate absorption .

- Acetylcholinesterase : Potentially useful in treating Alzheimer's disease by enhancing cholinergic signaling .

2.2. Antioxidant Properties

Compounds within this class have demonstrated antioxidant capabilities, which are crucial for combating oxidative stress-related diseases. The structural features of the benzodioxane moiety contribute significantly to these properties .

Applications in Medicine

The therapeutic potential of this compound extends to various medical applications:

3.1. Diabetes Management

Due to its α-glucosidase inhibitory activity, this compound may be developed into a therapeutic agent for T2DM management. It could help in controlling postprandial blood glucose levels by delaying carbohydrate digestion.

3.2. Neuroprotection

Given its potential to inhibit acetylcholinesterase, this compound may serve as a basis for developing drugs aimed at treating neurodegenerative diseases like Alzheimer's disease.

Case Studies and Research Findings

Several studies have been conducted to explore the efficacy and safety profile of compounds similar to this compound:

Comparison with Similar Compounds

AMG9810 [(E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-tert-butylphenyl)-2-propenamide]

- Key Differences : Replaces the 4-fluorobenzyl group with a 4-tert-butylphenyl moiety.

- Activity : A potent TRPV1 antagonist (IC₅₀ ~10 µM in vitro) .

- Significance : Demonstrates that bulky hydrophobic substituents (e.g., tert-butyl) enhance TRPV1 binding compared to smaller groups like 4-fluorobenzyl.

3-(4-tert-Butylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propenamide

- Key Differences : Lacks the fluorinated benzyl group but retains the α,β-unsaturated propenamide scaffold.

3-[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-phenyl-pyrazol-4-yl]-N-(4-fluorophenyl)prop-2-enamide

- Key Differences : Incorporates a pyrazole ring instead of a direct propenamide linkage.

- Activity: Highlighted in scaffold-hopping studies for PD-1/PD-L1 inhibition, suggesting broader immunomodulatory applications .

Sulfonamide Derivatives with 1,4-Benzodioxin Cores

Sulfonamide-based analogs (e.g., 5c , 5e ) exhibit distinct biological profiles due to their sulfonyl linkage and substituent variations:

| Compound Name | Substituent | Biological Activity | IC₅₀/Potency | Reference |

|---|---|---|---|---|

| 5c : N-(3-phenylpropyl)-N-(benzodioxin-6-yl)-4-methylbenzenesulfonamide | 3-phenylpropyl | Lipoxygenase inhibition | 85.79 ± 0.48 mM | |

| 5e : N-(4-chlorobenzyl)-N-(benzodioxin-6-yl)-4-methylbenzenesulfonamide | 4-chlorobenzyl | Lipoxygenase inhibition | 89.32 ± 0.34 mM | |

| 7l : 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide | 3,5-dimethylphenyl | Antibacterial/antifungal activity | Low hemolytic activity |

- Key Insights :

- Sulfonamides with lipophilic substituents (e.g., 4-chlorobenzyl) show moderate enzyme inhibition but lack the TRPV1 antagonism seen in propenamides.

- The propenamide scaffold may offer superior target specificity compared to sulfonamides due to its α,β-unsaturated ketone group, which enhances electrophilic interactions .

Antihepatotoxic and Immunomodulatory Analogs

3',4'-(1",4"-Dioxino) Flavone Derivatives

- Key Differences: Replace the propenamide group with a flavonoid or coumarin system.

- Activity : Exhibit antihepatotoxic effects comparable to silymarin (e.g., 4f, 4g reduce SGOT/SGPT levels in rat models) .

- Significance : The 1,4-dioxane ring contributes to hepatoprotective activity, but the absence of the fluorobenzyl group limits cross-reactivity with TRPV1 or lipoxygenase targets.

Scaffold-Hopping Immunomodulators

- Example: [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol.

- Activity : Predicted by graph neural networks (EGNN) as a high-potency PD-1/PD-L1 inhibitor, demonstrating the versatility of the benzodioxin scaffold in drug discovery .

Q & A

Q. What are the optimal synthetic routes for (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorobenzyl)-2-propenamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation between 6-acetyl-1,4-benzodioxane and 4-fluorobenzylamine. Key steps include:

- Reagent Selection: Use methanol as a solvent with catalytic NaOH (0.1–1.0 equiv.) to drive the reaction .

- Optimization: Reaction time (10–12 hours under reflux) and stoichiometric ratios (1:1.2 ketone:amine) improve yields to ~70–80% .

- Purification: Recrystallization in CCl4 or column chromatography (silica gel, ethyl acetate/hexane) enhances purity (>98% by HPLC) .

Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Condition | Yield/Purity Impact |

|---|---|---|

| Solvent | Methanol | Maximizes solubility |

| Temperature | Reflux (~65°C) | Accelerates kinetics |

| Catalyst | NaOH (0.5 equiv.) | Balances rate vs. side reactions |

| Workup | Recrystallization (CCl₄) | Reduces polar impurities |

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer: A combination of spectroscopic and crystallographic methods is critical:

- NMR Spectroscopy:

- ¹H NMR (400 MHz, DMSO-d₆): Aromatic protons (δ 6.8–7.4 ppm), fluorobenzyl CH₂ (δ 4.4–4.6 ppm), and amide NH (δ 8.2–8.5 ppm) .

- ¹³C NMR: Benzodioxin carbons (δ 115–125 ppm), fluorobenzyl CF (δ 162 ppm, J = 245 Hz), and α,β-unsaturated carbonyl (δ 165–170 ppm) .

Advanced Research Questions

Q. How can computational models like EGNN predict scaffold variations to enhance bioactivity while maintaining the benzodioxane core?

Methodological Answer: Graph neural networks (EGNNs) enable scaffold hopping for SAR exploration:

- Training Data: Use datasets of PD-1/PD-L1 inhibitors (e.g., from ) to predict substitutions on the acrylamide or fluorobenzyl groups .

- Validation: Remove scaffold-specific training data to test model generalizability. For example, EGNNs predicted compound 4b (SoftMax score: 0.8285) without prior exposure to the benzodioxane scaffold .

- Docking Studies: AutoDock Vina or Glide assesses binding to targets like glucocorticoid receptors (ΔG < −8 kcal/mol indicates high affinity) .

Table 2. Key Substituents and Predicted Bioactivity

| Position Modified | Substituent | Predicted ΔG (kcal/mol) | Target |

|---|---|---|---|

| Acrylamide | Trifluoromethyl | −9.2 | PD-L1 |

| Fluorobenzyl | Methoxy | −7.8 | Glucocorticoid Receptor |

Q. What strategies resolve contradictions in biological activity data across different assay conditions for this compound?

Methodological Answer: Discrepancies often arise from assay variability. Mitigation strategies include:

- Orthogonal Assays: Compare surface plasmon resonance (SPR; measures binding affinity) with cell-based luciferase reporter assays (functional activity) .

- Serum Effects: Test activity in low (2%) vs. high (10%) FBS to identify serum protein interference .

- Statistical Analysis: Multivariate ANOVA identifies significant variables (e.g., pH, incubation time). Reproducibility requires ≥3 biological replicates .

Q. How does the stereoelectronic environment of the fluorobenzyl group influence intermolecular interactions in crystal packing?

Methodological Answer: The fluorobenzyl group’s electronegativity directs crystal packing via non-classical interactions:

- C–H···F Interactions: Fluorine participates in weak hydrogen bonds (distance: 2.8–3.2 Å) .

- Hirshfeld Analysis: Quantifies interaction contributions (e.g., 12% C–H···O vs. 8% C–H···F in ) .

- Comparative Studies: Non-fluorinated analogs (e.g., ) exhibit reduced dipole-dipole interactions, leading to less dense packing .

Figure 1. Key Intermolecular Interactions in Crystal Structure

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.